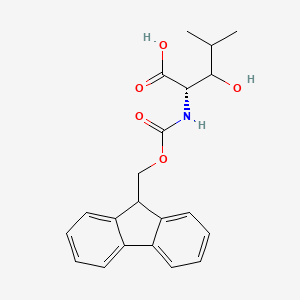

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid

Description

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a non-natural, Fmoc-protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). Its molecular formula is C21H23NO5, with a molecular weight of 369.411 g/mol and absolute stereochemistry at the 2S and 3RS positions . The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group, enabling orthogonal deprotection under mild basic conditions (e.g., piperidine), which is critical for stepwise peptide assembly . The compound features a hydroxyl group at the β-position and a branched methyl group at the γ-carbon, contributing to its unique conformational and hydrogen-bonding properties. It is commercially available for research applications, with prices ranging from $490 (100 mg) to $785 (250 mg) .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRGLIQVUMAZJU-OYKVQYDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid typically involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .

Scientific Research Applications

Peptide Synthesis

Fmoc-AHPA is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during peptide formation, allowing for sequential addition of amino acids. This method is advantageous due to its efficiency and the ability to purify peptides easily after synthesis.

Biochemical Studies

In biochemical research, Fmoc-AHPA serves as a vital component for studying protein interactions and enzyme mechanisms. By incorporating this amino acid into peptides, researchers can investigate how modifications affect biological activity and stability.

Drug Development

The compound is also instrumental in the development of therapeutic agents. Its structural properties allow for the design of peptidomimetics that can mimic natural peptides but with enhanced stability and bioavailability. This application is particularly relevant in creating drugs that target specific biological pathways.

Case Study 1: Peptide Therapeutics

A study published in Journal of Medicinal Chemistry demonstrated the use of Fmoc-AHPA in synthesizing a peptide that inhibits a specific enzyme linked to cancer progression. The incorporation of Fmoc-AHPA improved the peptide's binding affinity and metabolic stability compared to traditional amino acids.

Case Study 2: Biosensor Development

Research featured in Analytical Chemistry explored the integration of Fmoc-AHPA into biosensors designed for detecting biomarkers in clinical diagnostics. The study highlighted how peptides containing Fmoc-AHPA exhibited enhanced sensitivity and specificity towards target analytes.

Mechanism of Action

The mechanism of action of Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other positions on the molecule. The hydroxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid and analogous Fmoc-protected amino acids:

Biological Activity

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid (Fmoc-AHMP) is a chiral amino acid derivative recognized for its unique biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological properties of Fmoc-AHMP, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fmoc-AHMP is characterized by its fluoromethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents. The compound's stereochemistry is crucial for its biological activity, as it influences interactions with enzymes and receptors. The chemical structure is as follows:

- Chemical Formula : C₁₃H₁₉NO₃

- CAS Number : 1217833-77-6

Fmoc-AHMP exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit heat shock protein B5 interactions, which are critical in regulating cellular stress responses and fibrosis development. This inhibition can lead to significant therapeutic implications in conditions characterized by excessive fibrosis or tissue scarring.

Antioxidant Properties

Research indicates that Fmoc-AHMP possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models. This activity is particularly relevant in the context of metabolic disorders where oxidative damage plays a significant role.

Neuroprotective Effects

Studies have suggested that Fmoc-AHMP may exert neuroprotective effects by modulating neurotransmitter systems. Its structural similarity to other amino acids allows it to influence synaptic transmission and neuronal health, potentially offering therapeutic avenues for neurodegenerative diseases.

Anticancer Potential

Preliminary studies have explored the anticancer potential of Fmoc-AHMP. It has been evaluated for its ability to induce apoptosis in cancer cell lines, demonstrating efficacy against specific types of tumors. The compound's mechanism appears to involve the modulation of apoptotic pathways, although further research is necessary to elucidate these mechanisms fully.

Research Findings

Case Studies

- Fibrosis Reduction : In a study involving fibroblast cells exposed to stress conditions, treatment with Fmoc-AHMP resulted in a significant decrease in collagen deposition compared to untreated controls. This suggests a role for Fmoc-AHMP in managing fibrotic diseases.

- Neuroprotection : A model of neurodegeneration demonstrated that Fmoc-AHMP administration led to improved neuronal survival rates and reduced markers of oxidative damage, highlighting its potential as a neuroprotective agent.

- Cancer Cell Line Study : In vitro studies on osteosarcoma cells showed that Fmoc-AHMP treatment led to increased apoptosis rates, indicating its potential as a therapeutic agent against certain cancers.

Q & A

Q. What orthogonal protection schemes are compatible with this residue for complex peptide assembly?

- Methodological Answer : Pair Fmoc (amine protection) with tert-butyl (hydroxy protection) for stepwise deprotection. For example, use TFA cleavage for tert-butyl removal while retaining Fmoc stability. Validate compatibility via MALDI-TOF after each deprotection step .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported molecular weights or melting points?

Q. Why do stability profiles vary across studies, and how can stability be empirically determined?

- Methodological Answer : Variations arise from storage conditions (e.g., desiccant use vs. ambient humidity). Perform kinetic stability studies using HPLC to track degradation over time. Lyophilization in amber vials under argon extends shelf life to >12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.